(Cyclopentylmethyl)(2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopentylmethyl)(2-phenylethyl)amine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylmethyl)(2-phenylethyl)amine typically involves the reaction of cyclopentylmethyl halide with 2-phenylethylamine under suitable conditions. The reaction can be carried out in an inert atmosphere using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentylmethyl)(2-phenylethyl)amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to obtain reduced derivatives.
Substitution: : Substitution reactions can occur at the amine or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Cyclopentylmethyl(2-phenylethyl)amine oxide.
Reduction: : Reduced derivatives of the compound.
Substitution: : Substituted derivatives at the amine or alkyl groups.
Scientific Research Applications
(Cyclopentylmethyl)(2-phenylethyl)amine: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Cyclopentylmethyl)(2-phenylethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Cyclopentylmethyl)(2-phenylethyl)amine: can be compared with other similar compounds, such as:
Cyclohexylmethyl(2-phenylethyl)amine
Cyclopentylmethyl(3-phenylpropyl)amine
Cyclopentylmethyl(4-phenylbutyl)amine
These compounds share structural similarities but differ in the length of the alkyl chain attached to the phenyl group. The differences in structure can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(cyclopentylmethyl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-14/h1-3,6-7,14-15H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSPLGNOQXLUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.